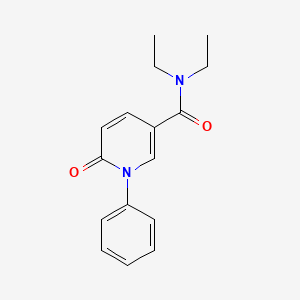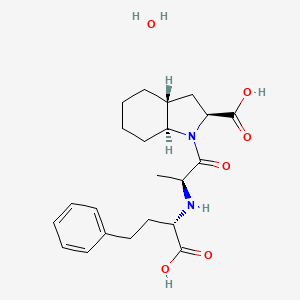![molecular formula C10H12O4 B562363 Methyl 3,4-Dimethoxy[7-13C]-benzoate CAS No. 1189921-34-3](/img/structure/B562363.png)
Methyl 3,4-Dimethoxy[7-13C]-benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3,4-Dimethoxy[7-13C]-benzoate: is a labeled organic compound used primarily in scientific research. The compound features a carbon-13 isotope at the 7th position, making it valuable for nuclear magnetic resonance (NMR) studies and other analytical techniques. The presence of methoxy groups at the 3rd and 4th positions enhances its chemical reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3,4-Dimethoxy[7-13C]-benzoate can be synthesized through several methods. One common approach involves the esterification of 3,4-dimethoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The carbon-13 isotope is introduced through the use of labeled methanol or benzoic acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: Methyl 3,4-Dimethoxy[7-13C]-benzoate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products:
Oxidation: 3,4-Dimethoxybenzoic acid.
Reduction: 3,4-Dimethoxybenzyl alcohol.
Substitution: 3,4-Dimethoxy-5-nitrobenzoate.
Scientific Research Applications
Methyl 3,4-Dimethoxy[7-13C]-benzoate is extensively used in various fields of scientific research:
Chemistry: Utilized in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Used in drug development and pharmacokinetic studies to understand drug metabolism.
Industry: Applied in the synthesis of labeled compounds for quality control and process optimization.
Mechanism of Action
The mechanism by which Methyl 3,4-Dimethoxy[7-13C]-benzoate exerts its effects is primarily through its interaction with molecular targets in NMR studies. The carbon-13 isotope provides a distinct signal in NMR spectra, allowing researchers to track the compound’s behavior and interactions at the molecular level. This helps in elucidating the structure, dynamics, and reactivity of various molecules .
Comparison with Similar Compounds
Methyl 3,4-Dimethoxybenzoate: Lacks the carbon-13 isotope, making it less useful for NMR studies.
3,4-Dimethoxybenzoic Acid: Contains a carboxylic acid group instead of an ester, leading to different reactivity and applications.
3,4-Dimethoxybenzaldehyde: Features an aldehyde group, making it more reactive in certain chemical reactions.
Uniqueness: Methyl 3,4-Dimethoxy[7-13C]-benzoate is unique due to the presence of the carbon-13 isotope, which significantly enhances its utility in NMR spectroscopy and other analytical techniques. This isotopic labeling allows for precise tracking and analysis of molecular interactions, making it invaluable in scientific research .
Properties
IUPAC Name |
methyl 3,4-dimethoxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-12-8-5-4-7(10(11)14-3)6-9(8)13-2/h4-6H,1-3H3/i10+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGQPYZPEWAPBG-DETAZLGJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[13C](=O)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662100 |
Source


|
| Record name | Methyl 3,4-dimethoxy(alpha-~13~C)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189921-34-3 |
Source


|
| Record name | Methyl 3,4-dimethoxy(alpha-~13~C)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-4,5-diol](/img/structure/B562284.png)
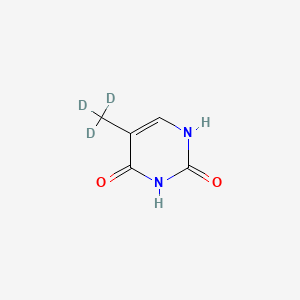

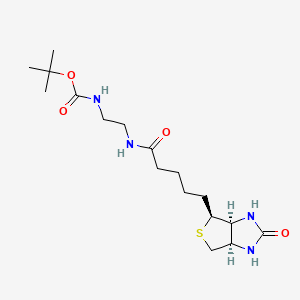

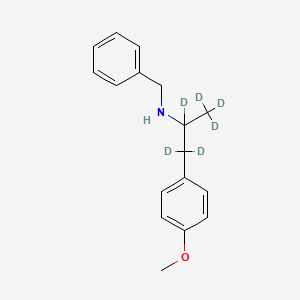

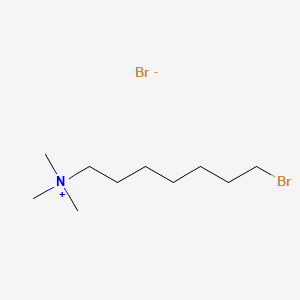
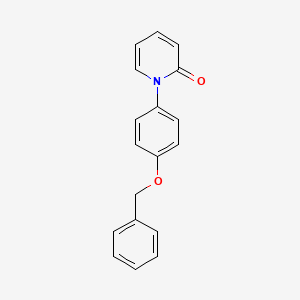
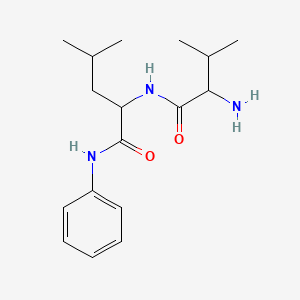
![tert-butyl N-[(2S)-1-[(1-anilino-4-methyl-1-oxopentan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B562298.png)
